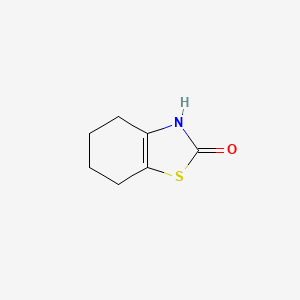

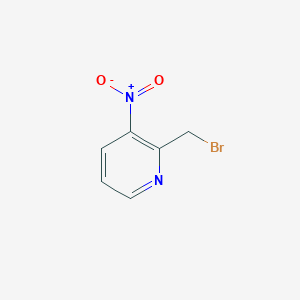

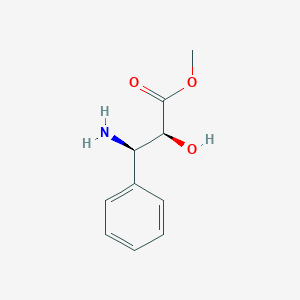

![molecular formula C9H8ClN3O2 B1321517 Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 310442-40-1](/img/structure/B1321517.png)

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

描述

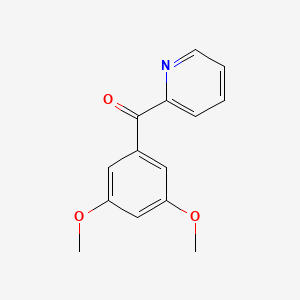

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is a compound that belongs to the class of triazines, which are heterocyclic compounds containing at least one nitrogen atom in the ring structure. Triazines are known for their various applications in medicinal chemistry and agriculture due to their biological activities.

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of triazine derivatives from an intermediate chromeno pyrimidine compound involves reactions with hydrazonyl halides to furnish various triazine derivatives . Another method includes the reaction of carboxylic acids with 2-chloro-4,6-dimethoxy-1,3,5-triazine to obtain 2-oxazolines . Additionally, a novel compound related to the triazine family was synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate through a three-step reaction . These methods highlight the diverse synthetic routes available for triazine derivatives.

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of nitrogen atoms in the ring, which can participate in various bonding interactions. For example, 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines exhibit dynamic behavior in solution, with restricted rotation about the amino-triazine bond and tautomerism . The solid-state structure of these compounds is stabilized by intra- and intermolecular hydrogen bonds . Similarly, cocrystals of 6-chlorouracil and triazine derivatives show hydrogen-bond-based synthon motifs, with solvent molecules contributing to the stabilization of the crystal packing .

Chemical Reactions Analysis

Triazine derivatives can undergo a variety of chemical reactions due to their reactive sites. The intermediate chromeno pyrimidine compound can react with different reagents to yield triazine and triazepine derivatives, showcasing the versatility of triazine chemistry . The reaction with chloroacetonitrile, for example, furnished a specific triazine compound . Moreover, the synthesis of 2,4-ditrichloromethyl-6-methyl-1,3,5-triazine from tritox through cyclization demonstrates another chemical transformation within the triazine family .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of nitrogen atoms and substituents like chloro groups can affect the compound's reactivity, solubility, and stability. The restricted rotation and tautomerism observed in 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines indicate the impact of molecular structure on their physical properties . The formation of hydrogen and halogen bonds in cocrystals also reflects the chemical properties of triazine derivatives, as these interactions are crucial for the assembly and stability of the crystal structures .

科学研究应用

Synthesis in Radiochemistry

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is used in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. For example, the synthesis of carbon-11-labeled pyrrolo[2,1-f][1,2,4]triazine derivatives as potential PET tracers for imaging p38α mitogen-activated protein kinase is a notable application. The reference standards of this compound and related derivatives were synthesized with moderate to excellent yields, demonstrating its utility in creating targeted tracers for radiochemistry and medical imaging applications (Wang, Gao, & Zheng, 2014).

Novel Compound Synthesis

This compound is also integral in the synthesis of novel chemical entities. A variant, ethyl 4-(aziridin-1-yl)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylate, was synthesized from ethyl 3-methyl-2-cyanopyrrole-4-carboxylate through a new route. This process demonstrates the compound's versatility in synthesizing structurally diverse molecules, potentially useful in various chemical and pharmaceutical research contexts (Lil, 2015).

Antitumor Agent Research

Research on pyrrolo[2,1-f][1,2,4]triazine derivatives, including methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, has shown promise in the development of novel antitumor agents. These derivatives exhibit selective inhibitory effects against specific tumor cells, suggesting potential applications in cancer therapy (Zhang et al., 2018).

One-Pot Preparation for Derivatives

The compound is also used in one-pot preparation methods for generating pyrrolo[2,1-f]-[1,2,4]triazine derivatives. This method demonstrates its role in streamlined, efficient chemical synthesis processes, useful in various research and industrial applications (Quintela, Moreira, & Peinador, 1996).

Environmental Science Applications

In environmental science, derivatives of triazine, similar to methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate, are used as model compounds to investigate non-extractable triazine residues in environmental matrices. This application is important for understanding the environmental impact and behavior of these chemical compounds (Dankwardt et al., 1996).

属性

IUPAC Name |

methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-5-6(9(14)15-2)3-13-7(5)8(10)11-4-12-13/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRETWQDNVUPEIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=NN2C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620553 | |

| Record name | Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

CAS RN |

310442-40-1 | |

| Record name | Methyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。